molecular formula C7H13NO B8638770 2-(Piperidin-4-ylidene)ethan-1-ol

2-(Piperidin-4-ylidene)ethan-1-ol

Cat. No.: B8638770
M. Wt: 127.18 g/mol
InChI Key: SMGCRQWNSNABKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Piperidin-4-ylidene)ethan-1-ol is a piperidine derivative featuring a conjugated double bond at the 4-position of the piperidine ring (denoted by "ylidene") and a hydroxyl-containing ethyl chain.

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

2-piperidin-4-ylideneethanol

InChI

InChI=1S/C7H13NO/c9-6-3-7-1-4-8-5-2-7/h3,8-9H,1-2,4-6H2

InChI Key

SMGCRQWNSNABKJ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1=CCO

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Piperidine-Ethanol Derivatives

Compound Name CAS RN Molecular Formula Substituent Type Molecular Weight Key Properties/Applications
2-(Piperidin-4-ylidene)ethan-1-ol Not provided C₇H₁₃NO Conjugated double bond 127.18 g/mol Hypothesized use in drug scaffolds
Piperidine-2-ethanol 1484-84-0 C₇H₁₅NO Ethanol at position 2 129.20 g/mol Industrial solvent or intermediate
2-[(Piperidin-4-yl)amino]ethan-1-ol 875229-91-7 C₇H₁₆N₂O Amino group at position 4 144.21 g/mol Potential ligand for metal coordination
2-(Piperidin-4-yloxy)ethan-1-ol 40256-14-2 C₇H₁₅NO₂ Ether linkage at position 4 161.20 g/mol Lab reagent; hydrophilic backbone
2-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol 733783-46-5 C₁₀H₂₁NO Isopropyl substitution 171.28 g/mol Steric bulk for tailored pharmacokinetics

Structural and Functional Analysis

Backbone Rigidity vs. Flexibility
  • Similar ylidene-containing acetamides in exhibit activity in kinase inhibition, suggesting analogous applications .
  • Piperidine-2-ethanol: A fully saturated piperidine ring offers flexibility, likely favoring solubility but reducing target selectivity compared to the ylidene derivative .
Polarity and Solubility
  • 2-[(Piperidin-4-yl)amino]ethan-1-ol: The amino group increases polarity and hydrogen-bonding capacity, making it suitable for aqueous-phase reactions or metal chelation .
  • 2-(Piperidin-4-yloxy)ethan-1-ol : The ether linkage balances hydrophilicity and lipophilicity, useful in prodrug formulations .
Steric and Electronic Effects
  • 2-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol : The isopropyl group introduces steric hindrance, which may slow metabolism or improve membrane permeability in drug design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.